1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with an ethyl group and a butyl chain linked to a 2,3-dihydro-1H-inden-5-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the 2,3-dihydro-1H-inden-5-yloxy moiety: This can be achieved through the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the oxy group at the 5-position.
Attachment of the butyl chain: The 2,3-dihydro-1H-inden-5-yloxy moiety is then reacted with a butyl halide under basic conditions to form the butyl ether.
Formation of the piperazine ring: The butyl ether is then reacted with ethylpiperazine to form the final compound.
Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides (e.g., NaBr, KCl) and bases (e.g., NaOH, KOH) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of cellular processes and interactions due to its structural features.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-(4-nitrophenyl)piperazine dihydrochloride
- 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
- 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Uniqueness
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-2-20-11-13-21(14-12-20)10-3-4-15-22-19-9-8-17-6-5-7-18(17)16-19;3-1(4)2(5)6/h8-9,16H,2-7,10-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICCUBGWVMCUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC3=C(CCC3)C=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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